![molecular formula C9H15IO B2530045 6-(碘甲基)-5-氧杂螺[3.5]壬烷 CAS No. 1866138-71-7](/img/structure/B2530045.png)

6-(碘甲基)-5-氧杂螺[3.5]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

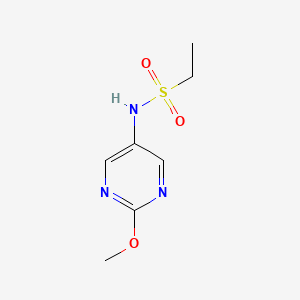

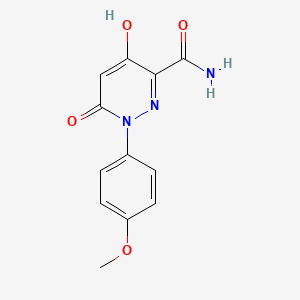

The compound "6-(Iodomethyl)-5-oxaspiro[3.5]nonane" is a spirocyclic ether with an iodomethyl group attached. Spirocyclic ethers are a class of compounds that have garnered interest due to their presence in various natural products and their utility in organic synthesis. The compound is related to the broader family of 1,6-dioxaspiro[4.4]nonanes and similar spirocyclic ethers, which have been studied for their synthetic applications and occurrence in biological systems.

Synthesis Analysis

The synthesis of spirocyclic ethers similar to "6-(Iodomethyl)-5-oxaspiro[3.5]nonane" has been explored in several studies. For instance, the synthesis of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates involves a cascade transformation under catalytic hydrogenation conditions, suggesting a mechanism that includes N-O bond cleavage and imine formation as key intermediates . Another study presents a synthetic route to 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, a class of oxy-oxazolidinones, via O-acylated α-hydroxyamides . Additionally, the synthesis of 1,6-dioxaspiro[4.4]nonanes has been achieved through various methods, including a regioselective synthesis from a trimethylenemethane dianion synthon, which involves double intramolecular iodoetherification .

Molecular Structure Analysis

The molecular structure of spirocyclic ethers is characterized by the presence of a spiro junction where two rings are joined at a single atom. In the case of "6-(Iodomethyl)-5-oxaspiro[3.5]nonane," the structure would include a five-membered ether ring and a larger ring, possibly a nonane, connected through a spiro junction. The iodomethyl group would provide a site for further chemical transformations. The stereochemistry of such compounds can be complex, as seen in the synthesis of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, which resulted in mixtures of stereoisomers .

Chemical Reactions Analysis

Spirocyclic ethers undergo various chemical reactions, which can be utilized for further functionalization or transformation of the core structure. For example, 1,6-dioxaspiro[4.4]nonanes have been reported to undergo isomerization, decarbonylation, and other transformations when exposed to platinized charcoal at high temperatures . The presence of an iodomethyl group in "6-(Iodomethyl)-5-oxaspiro[3.5]nonane" would likely make it a versatile intermediate for further chemical reactions, such as coupling reactions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic ethers like "6-(Iodomethyl)-5-oxaspiro[3.5]nonane" are influenced by their molecular structure. The presence of an iodine atom would increase the molecular weight and could affect the compound's boiling point, solubility, and reactivity. The spirocyclic structure may also impart strain to the molecule, influencing its reactivity patterns. The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane as a pheromone in bark beetles suggests that these compounds can have significant biological activity, which could be relevant for the study of "6-(Iodomethyl)-5-oxaspiro[3.5]nonane" 10.

科学研究应用

螺胺的合成方法

螺胺,包括6-(碘甲基)-5-氧杂螺[3.5]壬烷等结构,是具有显着生物活性的各种天然和合成产物中的核心。这些化合物的独特和复杂的性质使它们成为化学合成的有吸引力的目标。研究探索了合成螺胺的各种策略,重点是开发可用于构建这些复杂分子结构的新型合成方法 (Sinibaldi & Canet, 2008)。

螺环氧杂环戊烷稠合苯并咪唑

2-氧杂-7-氮杂螺[3.5]壬烷等螺环化合物的合成展示了螺环骨架在构建复杂分子中的多功能性。这些结构作为更精细的分子系统(例如四环苯并咪唑)合成中的关键中间体,展示了螺环化合物在合成有机化学和药物开发中的潜力 (Gurry et al., 2015)。

与钯配合物的反应

与螺环结构相关的螺三硅烷已被用于与钯配合物的反应中,以合成新型有机金属化合物。这些反应突出了螺环化合物与过渡金属的反应性和它们在催化和材料科学中的潜在应用 (Suginome et al., 1998)。

氧杂氮杂螺双环的合成

通过分子内氢抽象生成氧杂氮杂螺双环展示了螺环化合物在构建复杂双环系统中的效用。这些方法为合成生物学相关分子和探索新的化学空间提供了有价值的工具 (Freire et al., 2002)。

螺胂杂环平衡

对螺胂杂环(包括螺环砷化合物)的研究有助于我们理解螺环系统在溶液中的动态行为。这项研究可以为设计具有特定动态性质的螺环化合物提供信息,用于化学传感和分子开关 (Tapia-Benavides et al., 2010)。

属性

IUPAC Name |

6-(iodomethyl)-5-oxaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYCVQDQMQMGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2(C1)CCC2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Iodomethyl)-5-oxaspiro[3.5]nonane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)